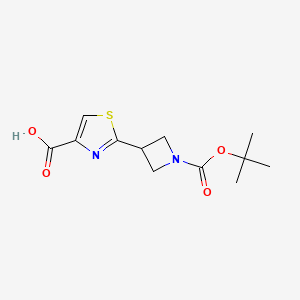

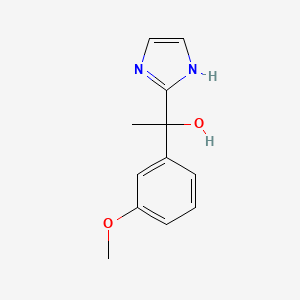

![molecular formula C12H15BrFN B1446276 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine CAS No. 1895990-45-0](/img/structure/B1446276.png)

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine

Overview

Description

“1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it shares some similarities with other compounds such as “4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine” and "1-(3-Bromo-4-fluorobenzoyl)piperidine"23.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”. However, similar compounds have been synthesized through various methods. For example, “4-Fluorobromobenzene” is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide4.Molecular Structure Analysis

The molecular structure of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” is not explicitly available. However, similar compounds like “1-(3-Bromo-4-fluorobenzoyl)piperidine” have a molecular formula of CHBrFNO, an average mass of 286.140 Da, and a monoisotopic mass of 285.016449 Da2.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”. However, similar compounds have been used in cross-coupling reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” are not explicitly available. However, similar compounds like “1-(3-Bromo-4-fluorobenzoyl)piperidine” have an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da2.Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

The study by Sikazwe et al. (2009) explores the role of arylcycloalkylamines, including phenyl piperidines, in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research highlights the importance of specific pharmacophoric groups, such as 4'-fluorobutyrophenones, in the synthesis of agents targeting antipsychotic applications. The findings suggest that while the predictability of the effects of arylalkyl moieties is limited, the composite structure significantly contributes to selectivity and potency at these receptors (Sikazwe et al., 2009).

Practical Synthesis of 2-Fluoro-4-bromobiphenyl

Qiu et al. (2009) detail a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen. Despite not directly mentioning "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine," the methodologies discussed for handling bromo-fluoro compounds can be relevant for researchers working with similar structures. This work emphasizes overcoming challenges in synthesis, including high costs and the handling of toxic materials, to achieve commercially viable production methods (Qiu et al., 2009).

Nucleophilic Aromatic Substitution of the Nitro-Group

Pietra and Vitali (1972) investigate the reaction of piperidine with nitrobenzenes, leading to the formation of nitro-piperidinobenzenes. While the study focuses on the substitution reactions involving piperidine, it provides valuable insights into the reactivity of piperidine derivatives, potentially applicable to the synthesis and modification of "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine" (Pietra & Vitali, 1972).

Piperazine Derivatives for Therapeutic Use

Rathi et al. (2016) review the therapeutic applications of piperazine derivatives, highlighting their significance in designing drugs with diverse pharmacological activities. Though not directly related to "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine," the principles of structural modification and therapeutic potential of piperazine-based compounds could inform future research into similar compounds (Rathi et al., 2016).

Chemical Inhibitors of Cytochrome P450 Isoforms

Khojasteh et al. (2011) discuss the importance of selecting potent and selective chemical inhibitors for various CYP isoforms, crucial for drug metabolism studies. This research could be relevant for understanding how "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine" and similar compounds interact with metabolic enzymes, influencing their pharmacokinetic properties (Khojasteh et al., 2011).

Safety And Hazards

The safety and hazards associated with “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” are not explicitly available. However, similar compounds like “4-Fluorobromobenzene” are flammable liquids with a flash point of 53 °C6.

Future Directions

The future directions for “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” are not explicitly available. However, similar compounds have been used as precursors to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis6. Further research is needed to explore the potential applications of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”.

Please note that the information provided is based on the available data and may not be fully accurate for “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”. It’s always recommended to conduct further research for comprehensive information.

properties

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHIHQINRCDXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

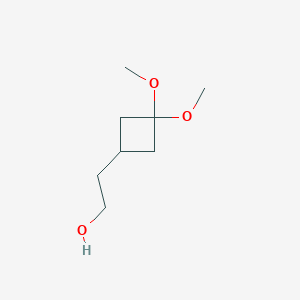

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)

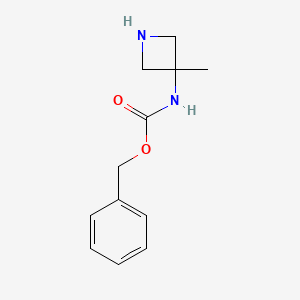

![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

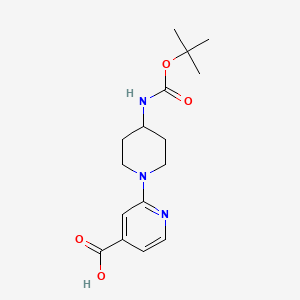

![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)

![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)

![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)

![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)